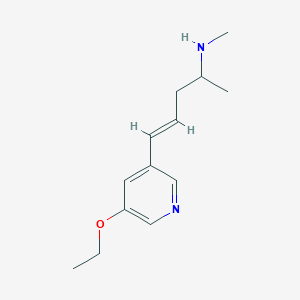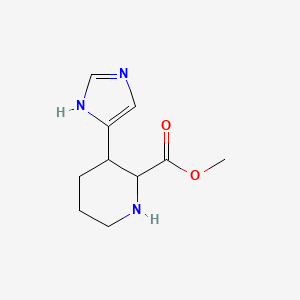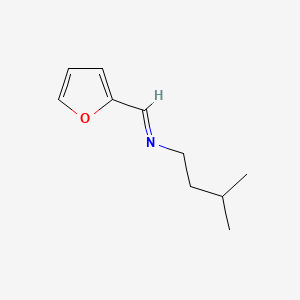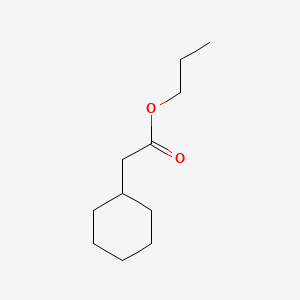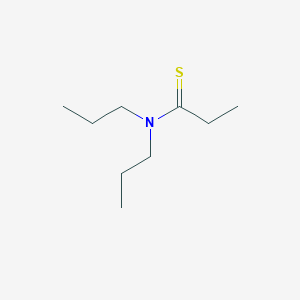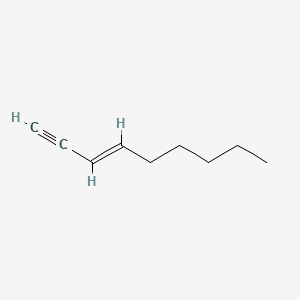
3-Nonen-1-yne, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nonen-1-yne, (E)- is an organic compound with the molecular formula C₉H₁₄. It is an alkyne, characterized by the presence of a carbon-carbon triple bond. The (E)-configuration indicates that the substituents on either side of the double bond are on opposite sides, giving the molecule a specific geometric structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nonen-1-yne, (E)- can be achieved through various methods. One common approach involves the use of alkyne metathesis, where a terminal alkyne reacts with a suitable catalyst to form the desired product. Another method involves the coupling of an alkyne with an alkyl halide in the presence of a strong base, such as sodium amide, under anhydrous conditions .
Industrial Production Methods
Industrial production of 3-Nonen-1-yne, (E)- typically involves large-scale chemical reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and advanced catalysts can enhance the production process, making it more cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions
3-Nonen-1-yne, (E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, forming alkenes or alkanes.
Substitution: The compound can participate in substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and ozone (O₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst is often employed.
Substitution: Reagents such as halogens (e.g., bromine) and strong bases (e.g., sodium amide) are used.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-Nonen-1-yne, (E)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 3-Nonen-1-yne, (E)- involves its interaction with specific molecular targets, such as enzymes or receptors. The triple bond in the molecule allows it to participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate biochemical pathways and exert specific effects .
Comparison with Similar Compounds
Similar Compounds
1-Nonen-3-yne: Another alkyne with a similar structure but different positional isomerism.
1-Octyne: A shorter alkyne with a similar functional group.
Uniqueness
3-Nonen-1-yne, (E)- is unique due to its specific (E)-configuration, which imparts distinct geometric and chemical properties. This configuration can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry .
Properties
CAS No. |
70600-49-6 |
|---|---|
Molecular Formula |
C9H14 |
Molecular Weight |
122.21 g/mol |
IUPAC Name |
(E)-non-3-en-1-yne |
InChI |
InChI=1S/C9H14/c1-3-5-7-9-8-6-4-2/h1,5,7H,4,6,8-9H2,2H3/b7-5+ |
InChI Key |
MDHBUOMRTGHQPI-FNORWQNLSA-N |
Isomeric SMILES |
CCCCC/C=C/C#C |
Canonical SMILES |
CCCCCC=CC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1-{[1-(2-Thienylmethyl)-1H-tetrazol-5-yl]methyl}-4-piperidinyl)-1,3-benzothiazole](/img/structure/B13793746.png)
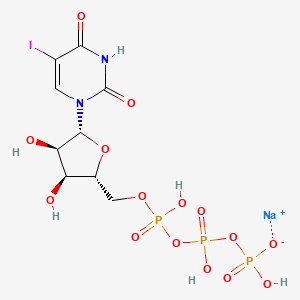
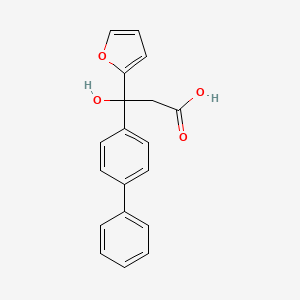
![1-Methylpyrido[1,2-a]benzimidazol-8-ol](/img/structure/B13793766.png)
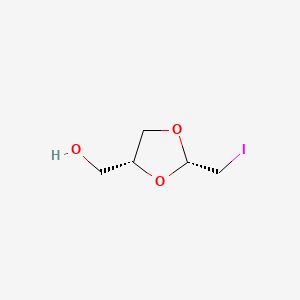
![2-Propenoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B13793776.png)
![Benzoic acid, 2-[(3,5,5-trimethylhexylidene)amino]-, methyl ester](/img/structure/B13793779.png)

![2-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-3-hydroxy-4-[(2-methoxyphenyl)azo]-](/img/structure/B13793787.png)
